(Z)-3-(Thiazol-4-yl)acrylonitrile
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Overview
Description
(Z)-3-(Thiazol-4-yl)acrylonitrile is an organic compound characterized by the presence of a thiazole ring and an acrylonitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Thiazol-4-yl)acrylonitrile typically involves the reaction of α-halo ketones with thiosemicarbazide in the presence of a base. This reaction proceeds through the formation of an intermediate thiosemicarbazone, which undergoes cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like poly(ethylene glycol) (PEG-400) to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(Thiazol-4-yl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(Z)-3-(Thiazol-4-yl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-(Thiazol-4-yl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acrylonitrile group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules .
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H4N2S |
---|---|
Molecular Weight |
136.18 g/mol |
IUPAC Name |
(Z)-3-(1,3-thiazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C6H4N2S/c7-3-1-2-6-4-9-5-8-6/h1-2,4-5H/b2-1- |
InChI Key |
AHNALCLAQXZQDB-UPHRSURJSA-N |
Isomeric SMILES |
C1=C(N=CS1)/C=C\C#N |
Canonical SMILES |
C1=C(N=CS1)C=CC#N |
Origin of Product |
United States |
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